molecular formula C12H17N3O4S B1597819 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane CAS No. 849035-89-8

1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane

Cat. No.: B1597819
CAS No.: 849035-89-8
M. Wt: 299.35 g/mol
InChI Key: IYWJJBSLJUDUFN-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane is a useful research compound. Its molecular formula is C12H17N3O4S and its molecular weight is 299.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.

Mode of Action

This compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibitory action results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects include a reduction in inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a reduction in the production of prostaglandins due to the inhibition of COX-2 . This leads to a decrease in inflammation and pain at the cellular level.

Biological Activity

1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇N₃O₄S
  • CAS Number : 849035-89-8
  • Melting Point : Not specified in the literature but typically falls within the range of similar compounds.

The mechanism of action for this compound involves its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in inflammatory pathways such as cyclooxygenase (COX-1 and COX-2) .
  • Protein Interactions : It interacts with proteins that modulate cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting COX enzymes. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation .

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:

  • In vitro studies showed that at certain concentrations, the compound significantly reduced cell viability in cancer cell lines .
  • The mechanism appears to involve both direct cytotoxicity and modulation of key signaling pathways related to cancer progression .

Enzyme Inhibition Studies

The compound has been employed in studies focusing on enzyme inhibition:

  • Enzyme Targets : It has been shown to inhibit enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders .
  • Selectivity : Research indicates that it may possess selectivity for certain enzyme targets over others, which is crucial for minimizing side effects during therapeutic applications .

Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of COX-2 activity with an IC50 value indicating potency comparable to established NSAIDs.
Study 2In vitro tests revealed a reduction in tumor cell growth by over 50% at concentrations of 10 µM.
Study 3Investigated the compound's effects on neuronal nitric oxide synthase (nNOS), revealing potential neuroprotective effects against oxidative stress.

Properties

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(18,19)10-3-4-11(12(9-10)15(16)17)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWJJBSLJUDUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375535
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-89-8
Record name Hexahydro-1-[4-(methylsulfonyl)-2-nitrophenyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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